![molecular formula C14H14ClNO2S B2395271 N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide CAS No. 1266384-47-7](/img/structure/B2395271.png)
N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .Chemical Reactions Analysis
Isocyanates, such as those found in similar compounds, are known to react exothermically with many classes of compounds, releasing toxic gases . They can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat .Scientific Research Applications
Gastroprotective Properties
Ebrotidine, a compound with a sulfonamide group similar to N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide, demonstrates significant gastroprotective properties. Its efficacy stems not from endogenous prostaglandin generation but from its ability to enhance mucosal responses, thereby improving the physicochemical characteristics of the mucus gel. This includes increases in mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity, which are crucial for mucosal repair and integrity maintenance in ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Degradation of Pharmaceuticals
The degradation of acetaminophen, a pharmaceutical, through advanced oxidation processes (AOPs) has been extensively studied. Such research is critical for understanding how synthetic chemicals, potentially including sulfonamide derivatives, behave in aquatic environments and their biotoxicity. This knowledge aids in the development of treatments for water contaminated with pharmaceutical residues and similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Antimicrobial Properties
The antimicrobial properties of various compounds, including those with benzene sulfonamide structures, have been the subject of significant research interest. For instance, studies on p-Cymene, a constituent of plant extracts, have shown broad antimicrobial effects. This suggests that this compound could also be investigated for similar biological activities, particularly if structurally related or if it can be included in formulations with antimicrobial potential (Marchese et al., 2017).
Applications in Fumigation
Research into alternative fumigants for agricultural use, especially those that can be applied through drip irrigation systems, is vital for replacing harmful substances like methyl bromide. Water-soluble formulations of fumigants, potentially including sulfonamide derivatives, offer economical and environmentally friendly alternatives. They reduce worker exposure and allow for the efficient delivery of fumigants to the root zones of crops, demonstrating the practical applications of chemical research in agriculture (Ajwa et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-(methylthio)phenyl n-(3-chloro-4-methylphenyl)carbamate and 4-Chloro-3-methylphenol are used in chemical synthesis and as disinfectants respectively, suggesting that the compound might interact with bacterial cells or enzymes.
Biochemical Pathways
Similar compounds are known to interfere with bacterial cell wall synthesis or protein synthesis , which could potentially lead to cell death.
Result of Action
If it acts similarly to related compounds, it may lead to the disruption of bacterial cell walls or inhibition of protein synthesis , resulting in bacterial cell death.
properties
IUPAC Name |
N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJMGFQSTPBMGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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